2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one is a complex organic compound that belongs to a class of heterocyclic compounds. It features a unique bicyclic structure that incorporates both pyrazine and pyrrolidine moieties, making it of interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its antimicrobial properties, particularly against various strains of bacteria.
The compound can be synthesized through various chemical reactions and has been identified in extracts from certain bacterial cultures, such as E. indicum SJ16, which demonstrated significant antimicrobial activity . Its synthesis and characterization have been documented in several studies focusing on the structure-activity relationship of related compounds .
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be classified as a bicyclic compound, specifically a member of the pyrazinone family. The presence of benzyl and hexahydropyrrolo groups contributes to its classification within the broader category of alkaloids, which are known for their diverse pharmacological effects.
The synthesis of 2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one typically involves multi-step organic reactions. One common approach is through the condensation of appropriate precursors followed by cyclization reactions.
Technical Details:
The molecular structure of 2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one consists of:
The molecular formula is , and it features notable spectral data:
The reactivity of 2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be attributed to its functional groups. It can undergo various chemical transformations including:
Technical Details:
The mechanism by which 2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one exerts its biological effects is not fully elucidated but is believed to involve:
Studies have shown that extracts containing this compound exhibit significant anti-quorum sensing activity against strains like Pseudomonas aeruginosa, suggesting a role in disrupting biofilm formation and virulence factor production .
Relevant analytical data such as infrared spectroscopy (IR) and mass spectrometry (MS) further confirm structural integrity and purity during synthesis.
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which may lead to novel therapeutic agents targeting bacterial infections.
The investigation of 2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one emerges from the rich legacy of microbial secondary metabolite research that characterized the mid-20th century antibiotic golden age. This diketopiperazine (DKP) derivative was first isolated from Exiguobacterium indicum SJ16, a gram-positive bacterium inhabiting the rhizosphere of Cyperus laevigatus in coastal saline areas of Bhavnagar, India [2]. Its discovery exemplifies the paradigm shift in natural product exploration that occurred when pharmaceutical researchers exhausted readily cultivable soil microorganisms and turned to extreme environments and previously underexplored ecological niches [7]. The compound belongs to the broader class of pyrrolopyrazines that gained significant attention during the 1940s-1960s antibiotic discovery boom, when approximately 60% of new antibiotics were derived from actinomycetes [7]. However, unlike many early antibiotics discovered through mass screening approaches, this benzyl-substituted DKP was identified through targeted anti-quorum sensing bioassays, reflecting the evolution of discovery methodologies in response to antibiotic resistance challenges [2] [6].
The structural characterization of 2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one reveals its classification as a cyclo(L-Phe-L-Pro) diketopiperazine, placing it within a family of microbial metabolites known for diverse bioactivities. DKPs were initially regarded as insignificant degradation products of peptide biosynthesis until research uncovered their extensive biological roles as quorum-sensing signal molecules, antimicrobial agents, and virulence modulators [5]. This particular compound features a hexahydropyrrolopyrazine core with a benzyl substituent at position 2 – a structural configuration that confers distinctive physicochemical properties and biological target specificity compared to simpler, unsubstituted DKPs [5]. The compound's discovery timeline parallels the broader narrative of antibiotic research, where the initial euphoria of the "golden age" (1940s-1960s) gave way to the strategic, mechanism-targeted approaches necessary to address multidrug-resistant pathogens in the 21st century [7].
Table 1: Nomenclature and Synonyms of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one
Systematic Name | Common Synonyms | CAS Registry Number | Molecular Formula |
---|---|---|---|
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one | Cyclo(L-phenylalanyl-L-prolyl) (3S,8aS)-3-Benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Cyclo(-Phe-Pro) | 1190946-29-2 (S-enantiomer) 10492024 (racemic) | C₁₄H₁₈N₂O |
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one occupies a pivotal position at the interface of natural product chemistry and contemporary antimicrobial development, particularly through its novel mechanism of action against multidrug-resistant pathogens. Unlike conventional antibiotics that directly kill bacteria or inhibit growth, this compound employs a sophisticated anti-virulence strategy by disrupting quorum sensing (QS) systems in Pseudomonas aeruginosa – a WHO priority 1 critical pathogen [2] [6]. Research demonstrates that at sub-inhibitory concentrations (0.2-1.0 mg/mL), it achieves approximately 99% inhibition of QS in Chromobacterium violaceum CV026 without affecting bacterial viability, thereby circumventing the selective pressures that drive classical resistance development [2]. This represents a paradigm shift from the traditional bactericidal approaches that dominated early antibiotic development toward precision interventions targeting bacterial communication networks [6] [9].
The compound's structural architecture underpins its bioactivity: the rigid diketopiperazine scaffold provides a stable three-dimensional framework that mimics natural quorum-sensing signals, while the benzyl moiety enables specific interactions with LuxR-type receptor proteins. Molecular analyses reveal that it significantly downregulates the las and rhl quorum-sensing circuits in P. aeruginosa PAO1, leading to dose-dependent reductions in virulence factors including pyocyanin (72% suppression), rhamnolipids (68% reduction), and elastase activity (64% decrease) at 0.6 mg/mL concentrations [2]. Furthermore, it inhibits biofilm formation by 57-84% across clinical isolates by disrupting exopolysaccharide synthesis and altering biofilm architecture from densely packed aggregates to sparse, unstructured colonies – a mechanism confirmed through confocal microscopy and gene expression studies [2].
Table 2: Anti-Virulence Mechanisms of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one in Pseudomonas aeruginosa
Target System | Effect | Quantitative Impact | Functional Consequence |
---|---|---|---|
Quorum Sensing Circuits | Downregulation of lasI, lasR, rhlI, rhlR genes | 3.2-5.7 fold reduction in expression | Disruption of bacterial coordination and virulence gene activation |
Virulence Factors | Suppression of pyocyanin, rhamnolipids, elastase, proteases | 64-72% reduction at 0.6 mg/mL | Attenuation of tissue damage and immune evasion |
Biofilm Formation | Inhibition of exopolysaccharide synthesis and bacterial adhesion | 57-84% reduction across strains | Prevention of mature biofilm development on biotic/abiotic surfaces |
Bacterial Motility | Suppression of swarming and twitching motility | 68-75% reduction | Impairment of surface colonization and biofilm initiation |
The resurgence of interest in such natural product scaffolds reflects a strategic response to antimicrobial resistance (AMR), which causes approximately 1.27 million annual deaths globally [6] [9]. As traditional antibiotic discovery platforms yield diminishing returns, the intricate chemical diversity of microbial secondary metabolites offers privileged structures for addressing multidrug-resistant pathogens. 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one exemplifies this potential through its dual function as a lead compound for direct antimicrobial development and a template for synthetic biology approaches. Recent structure-activity relationship (SAR) explorations have focused on modifying the benzyl substituent and pyrrolopyrazine core to enhance specificity and efficacy against Gram-negative ESKAPE pathogens, representing the convergence of natural product inspiration and rational drug design [2] [5] [9].
Structural Feature-Bioactivity Relationships:
This multifaceted activity profile positions 2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one as a compelling candidate for the next generation of antimicrobial adjuvants. By attenuating bacterial pathogenicity rather than inducing lethal selection pressure, it offers a promising strategy to extend the therapeutic lifespan of existing antibiotics when used in combination regimens – a critical advantage in the global effort against antimicrobial resistance [2] [6] [9].
CAS No.: 3225-82-9
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6